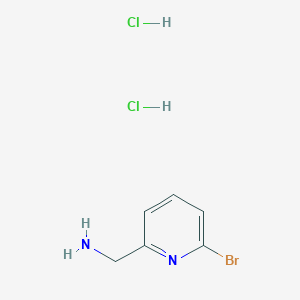![molecular formula C8H11Cl2NO B6157148 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride CAS No. 2751603-38-8](/img/new.no-structure.jpg)
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is a chemical compound with a molecular formula of C8H10ClNO·HCl It is known for its unique structure, which includes a chlorinated phenol ring and an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes the following steps:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst to produce 5-chlorophenol.
Aminoethylation: The 5-chlorophenol is then reacted with ethylene oxide and ammonia to introduce the aminoethyl group, forming 2-[(1S)-1-aminoethyl]-5-chlorophenol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The chlorinated phenol ring can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1S)-1-aminoethyl]-4-chlorophenol hydrochloride
- 2-[(1S)-1-aminoethyl]-6-chlorophenol hydrochloride
- 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride
Uniqueness
2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the aminoethyl group can significantly affect the compound’s properties, making it distinct from its analogs.
Propiedades
Número CAS |
2751603-38-8 |
|---|---|
Fórmula molecular |
C8H11Cl2NO |
Peso molecular |
208.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



